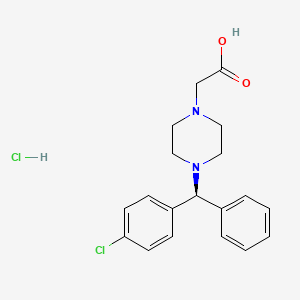
Benzoic acid, dec-2-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decanol, benzoate is an ester compound formed from the reaction between 2-decanol and benzoic acid. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. 2-Decanol, benzoate, in particular, is a colorless liquid that is not miscible in water and has applications in various fields, including chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-decanol, benzoate typically involves the esterification reaction between 2-decanol and benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
2-Decanol+Benzoic AcidH2SO42-Decanol, Benzoate+Water
Industrial Production Methods: In industrial settings, the production of 2-decanol, benzoate can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, such as water, to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: 2-Decanol, benzoate can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group, forming benzoic acid and other oxidation products.
Reduction: The ester bond in 2-decanol, benzoate can be reduced to yield the corresponding alcohol and benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other oxidation products.
Reduction: 2-Decanol and benzoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2-Decanol, benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-decanol, benzoate involves its interaction with biological membranes and proteins. As a nonionic surfactant, it can disrupt the native membrane-associated functions of integral proteins, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including nutrient uptake and signal transduction.
相似化合物的比较
2-Decanol: The parent alcohol from which 2-decanol, benzoate is derived.
Benzoic Acid: The acid component of the ester.
Other Esters: Compounds such as ethyl benzoate and methyl benzoate share similar structural features and properties.
Uniqueness: 2-Decanol, benzoate is unique due to its specific combination of a long-chain alcohol and benzoic acid, which imparts distinct physical and chemical properties. Its nonionic surfactant nature and ability to disrupt biological membranes make it particularly valuable in research and industrial applications.
属性
CAS 编号 |
31637-00-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
decan-2-yl benzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-9-12-15(2)19-17(18)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
InChI 键 |
WPQGCBLKSNYZOU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)OC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


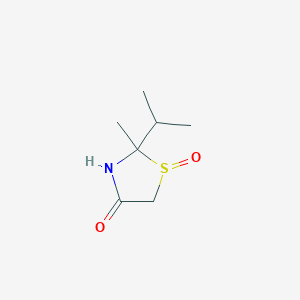

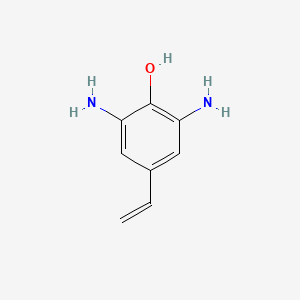
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
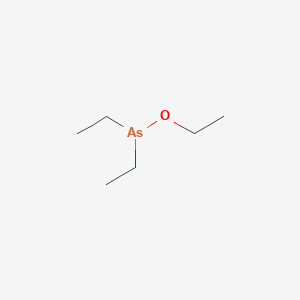
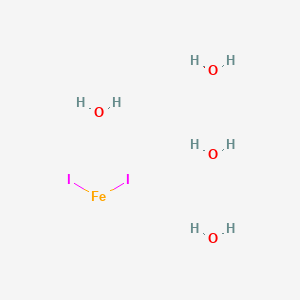


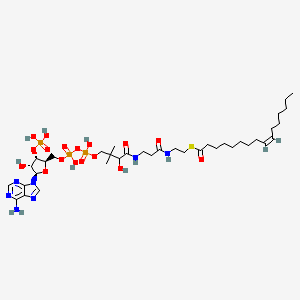
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
